(R)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a cyclopropyl group, and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions . Another approach is the functionalization of preformed pyrrolidine rings, which can be achieved through various catalytic processes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes, such as those involving iridium or rhodium catalysts, are often employed to achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
®-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
®-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl and trifluoromethyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring.
Trifluoromethylamine: Contains the trifluoromethyl group but lacks the pyrrolidine ring.
Uniqueness
®-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring, cyclopropyl group, and trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential .
Properties
Molecular Formula |
C8H13F3N2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
(3R)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)12-6-3-4-13(5-6)7-1-2-7/h6-7,12H,1-5H2/t6-/m1/s1 |
InChI Key |
LGQSAGZCAHHYAK-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NC(F)(F)F)C2CC2 |
Canonical SMILES |
C1CC1N2CCC(C2)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.